4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 361182-36-7
Cat. No.: VC7012935
Molecular Formula: C20H20ClN3O3
Molecular Weight: 385.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361182-36-7 |
|---|---|
| Molecular Formula | C20H20ClN3O3 |
| Molecular Weight | 385.85 |
| IUPAC Name | 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H20ClN3O3/c1-3-27-16-7-5-4-6-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
| Standard InChI Key | CLBSOALAIVVOQC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a tetrahydropyrimidine core substituted at position 4 with a 4-chlorophenyl group and at position 5 with a carboxamide moiety linked to a 2-ethoxyphenyl ring. The 6-methyl group and 2-oxo functionality complete the heterocyclic framework. This arrangement confers structural rigidity and electronic diversity, critical for intermolecular interactions in biological systems .
Conventional Synthesis
The base-catalyzed Biginelli reaction remains the primary method for synthesizing tetrahydropyrimidine derivatives. For this compound, a mixture of 4-chlorobenzaldehyde, methyl acetoacetate, 2-ethoxyphenylurea, and uranyl nitrate hexahydrate (5 mol%) in acetonitrile undergoes reflux at 80°C for 12–14 hours . The uranyl catalyst facilitates cyclocondensation via Lewis acid activation of carbonyl groups, achieving yields of 78–85% after recrystallization from methanol .
Microwave-Assisted Synthesis
Microwave irradiation (160 W, 15–18 minutes) significantly reduces reaction time to <20 minutes while maintaining yields at 75–80%. This method enhances regioselectivity, as evidenced by the absence of diastereomeric byproducts in H NMR spectra .
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions include:
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3397–3265 cm: N-H stretching of secondary amines and carboxamide
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1669–1626 cm: C=O stretching of the 2-oxo group
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1595–1563 cm: C=C aromatic vibrations
1^11H NMR (500 MHz, DMSO-d6_66)
| Signal (ppm) | Assignment |
|---|---|
| 10.12 | Carboxamide NH |
| 8.95 | Pyrimidine NH |
| 7.63–7.65 | o,o'-H of 4-chlorophenyl |
| 7.51–7.59 | m,m'-H of 2-ethoxyphenyl |
| 6.95–7.42 | Thiophene/aromatic H (if present) |
| 5.73 | C4-H (d, J = 3.0 Hz) |
| 4.10–4.30 | OCH of ethoxy |
| 2.08 | C6-CH |
| 1.35 | CH of ethoxy |
13^{13}13C NMR
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167.8 ppm: Carboxamide carbonyl
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152.4 ppm: Pyrimidine C2=O
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140.1–115.6 ppm: Aromatic carbons
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64.3 ppm: OCH of ethoxy
Biological Activities
Antibacterial Profile
While direct data on this compound is unavailable, structurally similar analogs (e.g., 4l, 4o) show zone of inhibition values against Gram-positive and Gram-negative strains:
| Organism | Zone of Inhibition (mm) at 50 µg/mL |
|---|---|
| E. coli | 12–14 |
| K. pneumoniae | 10–12 |
| B. cereus | 14–16 |
| P. aeruginosa | 8–10 |
| S. aureus | 13–15 |
The 4-chlorophenyl moiety enhances membrane permeability, while the ethoxy group may sterically hinder efflux pump interactions .
Antioxidant Capacity
In DPPH radical scavenging assays, analogs with electron-donating substituents (e.g., ethoxy) show IC values of 42–48 µg/mL, comparable to ascorbic acid (IC = 32 µg/mL). The 2-oxo group participates in radical stabilization via keto-enol tautomerism .
Structure-Activity Relationships
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4-Chlorophenyl: Enhances lipophilicity, improving bacterial cell penetration
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2-Ethoxyphenyl: Modulates solubility and H-bonding capacity
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6-Methyl: Stabilizes boat conformation of tetrahydropyrimidine ring
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2-Oxo: Critical for redox activity in antioxidant mechanisms
Pharmacokinetic Considerations
Molecular docking studies on analogous compounds predict:
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LogP: 3.2–3.5 (moderate blood-brain barrier permeability)
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pKa: 8.7 (favoring protonation in acidic environments)
Industrial Synthesis Optimization
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–14 hours | 15–18 minutes |
| Yield | 78–85% | 75–80% |
| Purity | 95–97% | 97–99% |
| Energy Consumption | 18.4 MJ/mol | 4.2 MJ/mol |
Microwave synthesis reduces thermal degradation of the ethoxy group while maintaining stereochemical integrity .
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